molecular formula C9H5Br2F2NO B1412556 3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile CAS No. 1807180-53-5

3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1412556
CAS No.: 1807180-53-5
M. Wt: 340.95 g/mol
InChI Key: MPPKGPKPUOSGHK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile is a chemical compound characterized by its bromine and fluorine atoms, which contribute to its unique properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile typically involves the bromination of 2-(difluoromethoxy)phenylacetonitrile. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves the use of specialized reactors and continuous monitoring to maintain optimal conditions. Safety measures are also strictly followed to handle the reactive bromine and fluorine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines.

  • Substitution Products: Substituted phenylacetonitriles.

Scientific Research Applications

3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

  • 1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene

  • 1,3-Dibromo-2-difluoromethoxy-benzene

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Properties

IUPAC Name

2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPKGPKPUOSGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)OC(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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